
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of glycidol with ethanolamine under controlled conditions to introduce the hydroxyethyl and hydroxymethyl groups. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, such as in drug development or metabolic studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar structure but lacks the hydroxyethyl group.
3-Hydroxy-2-(methylamino)-2-(hydroxymethyl)propanoic acid: Similar but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of both hydroxyethyl and hydroxymethyl groups in 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid makes it unique, providing it with distinct chemical properties and reactivity compared to similar compounds. This uniqueness allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H13NO5 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-hydroxy-2-(2-hydroxyethylamino)-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C6H13NO5/c8-2-1-7-6(3-9,4-10)5(11)12/h7-10H,1-4H2,(H,11,12) |
InChI Key |
DMBDLEGJORVDKO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(CO)(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



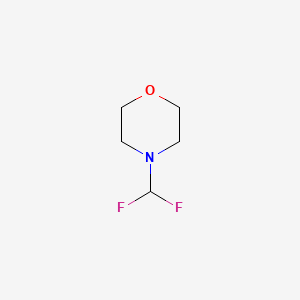
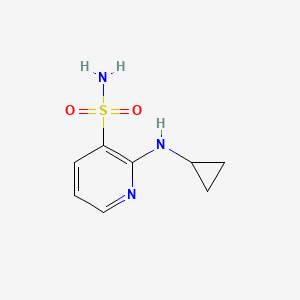
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
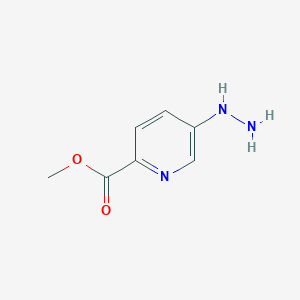

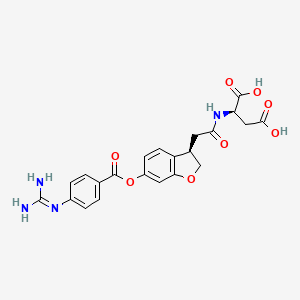
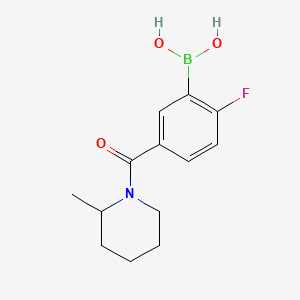
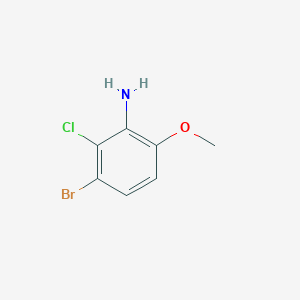
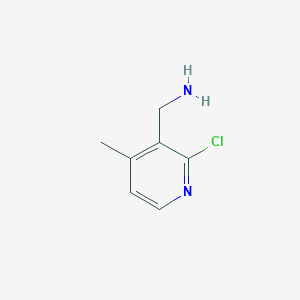
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)

